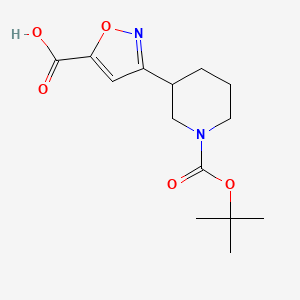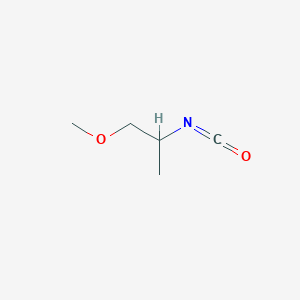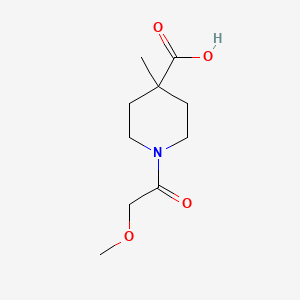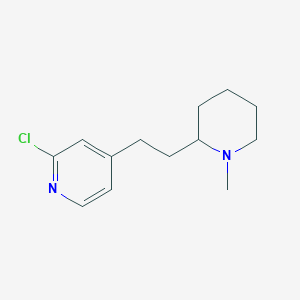
3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-5-carboxylic acid
Übersicht
Beschreibung
3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-5-carboxylic acid, often abbreviated as 3-(1-Boc-piperidin-3-yl)isoxazole-5-carboxylic acid, is a novel synthetic compound that is used in a variety of scientific research applications. It is a versatile molecule that has a wide range of biochemical and physiological effects on cells and organisms.
Wissenschaftliche Forschungsanwendungen
Radioactive Tracer Development : Mundwiler et al. (2004) explored mixed ligand tricarbonyl complexes, including examples like N-(tert-butoxycarbonyl)glycyl-N-(3-(imidazol-1-yl)propyl)phenylalaninamide, for developing radioactive tracers useful in medical diagnostics (Mundwiler et al., 2004).
Neuroexcitant Analogues : Pajouhesh and Curry (1998) synthesized isoxazole amino acids, significant as neuroexcitants, using a diastereoselective alkylation method. They produced compounds like (S)- and (R)-bromohomoibotenic acid and (S)- and (R)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl) propionic acid (Pajouhesh & Curry, 1998).
Chemical Structure Analysis : Didierjean et al. (2002) studied the structure of 1-(tert-butoxycarbonyl-D-alanyl)-N-isopropyl-L-pipecolamide, showing its potential in structural biology and medicinal chemistry (Didierjean, Boussard, & Aubry, 2002).
Synthetic Methodology Development : Xue et al. (2002) developed synthetic methods for compounds like (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid, essential for the synthesis of complex organic molecules (Xue, He, Roderick, Corbett, & Decicco, 2002).
Isoxazolol Synthesis : Sørensen, Falch, and Krogsgaard‐Larsen (2000) reported a novel method to synthesize 3-isoxazolols from N, O-diBoc-protected beta-keto hydroxamic acids, highlighting the compound's role in organic synthesis (Sørensen, Falch, & Krogsgaard‐Larsen, 2000).
Fungicidal Activity : Mao, Song, and Shi (2013) synthesized a series of compounds including 3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole and evaluated their fungicidal activity, demonstrating the compound's application in agriculture (Mao, Song, & Shi, 2013).
Eigenschaften
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)20-13(19)16-6-4-5-9(8-16)10-7-11(12(17)18)21-15-10/h7,9H,4-6,8H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDILURCPZRUDDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NOC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Thia-8-azaspiro[4.5]decane](/img/structure/B1400972.png)

![(2-Methylpropyl)[(pyrimidin-5-yl)methyl]amine](/img/structure/B1400976.png)










